2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione
Brand Name: Vulcanchem
CAS No.: 653603-16-8
VCID: VC16811022
InChI: InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8)
SMILES:
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione

CAS No.: 653603-16-8

Cat. No.: VC16811022

Molecular Formula: C5H6N2S

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione - 653603-16-8

Specification

CAS No. 653603-16-8
Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
IUPAC Name 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione
Standard InChI InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8)
Standard InChI Key FNEOSHRHIQZMJR-UHFFFAOYSA-N
Canonical SMILES C1=CC2NC1C(=S)N2

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione belongs to the norbornene-derived bicyclic family, distinguished by its dual heteroatoms and sulfur-containing moiety. The molecular formula C₅H₆N₂S corresponds to a compact bicyclo[2.2.1]heptane scaffold with:

  • Two nitrogen atoms at positions 2 and 7, contributing to potential hydrogen-bonding interactions.

  • A thione group (-C=S) at position 3, introducing electrophilic character and metal-coordination capabilities.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₆N₂S
Molecular Weight126.18 g/mol
IUPAC Name2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione
Canonical SMILESC1=CC2NC1C(=S)N2
XLogP30.2 (estimated)

The bicyclic framework imposes significant ring strain, which may influence both reactivity and conformational stability. Computational modeling of analogous systems predicts a boat-like conformation for the norbornene core, with the thione group occupying an exo orientation relative to the bridgehead .

Synthetic Methodologies and Challenges

Hypothetical Synthesis Pathways

While no direct synthesis of 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione has been reported, precedents from related azabicyclic systems suggest two plausible routes:

Diels-Alder Cycloaddition Approach

The patent EP0508352B1 details the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one via Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide. Adapting this strategy could involve:

  • Cyclopentadiene as the diene partner.

  • Thiocyanate derivatives (e.g., methanesulfonyl thiocyanate) as dienophiles.

  • Acid-catalyzed hydrolysis to generate the thione functionality.

Critical reaction parameters from analogous systems :

  • Solvent: Dichloromethane (-20°C to +40°C).

  • Catalyst: Acetic acid for hydrolysis.

  • Yield optimization: In-situ generation of reactive intermediates.

Post-Modification of Preformed Bicyclic Scaffolds

An alternative strategy could functionalize existing diazabicycloheptene derivatives:

  • Sulfurization of ketone precursors using Lawesson’s reagent.

  • Thiol-ene click chemistry to introduce sulfur-containing groups.

Reactivity Profile and Derivative Formation

Thione-Specific Reactivity

The C=S group in 2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione enables several characteristic transformations:

Coordination Chemistry

Thiones frequently act as ligands for transition metals. The compound could form complexes with:

  • Pd(II)/Pt(II): Square-planar geometries for catalytic applications.

  • Cu(I): Linear coordination in click chemistry.

Nucleophilic Attack

The electrophilic sulfur center is susceptible to nucleophilic substitution, enabling:

  • Alkylation: Formation of thioether derivatives.

  • Oxidation: Conversion to sulfoxide/sulfone analogs.

Computational and Spectroscopic Characterization

Table 2: Calculated Spectroscopic Properties

TechniqueKey FeaturesReference
IRν(C=S) ~1200 cm⁻¹, ν(N-H) ~3400 cm⁻¹
¹H NMRBridgehead H: δ 3.2–3.8 ppm (m)
¹³C NMRC=S: δ ~220 ppm

Industrial and Research Applications

Materials Science Applications

  • Polymer precursors: Strain-driven ring-opening polymerization.

  • Ligand design: Chiral catalysts for asymmetric synthesis.

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